4-Aminoantipyrine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-aminoantipyrine and its derivatives involves several chemical reactions, including condensation with various agents. For instance, synthesis methods have been developed that involve the condensation of 4-aminoantipyrine with fluorine-substituted benzoyl chlorides, resulting in compounds that exhibit significant fluorescence emission and potential anticancer activity (Premnath et al., 2016). Additionally, the reaction of 4-aminoantipyrine with acetylacetone, ethyl acetoacetate, and maleic anhydride has yielded new antipyrine derivatives with modest antibacterial activity (Cunha et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-aminoantipyrine derivatives has been characterized using various spectroscopic methods, including single-crystal X-ray diffraction and density functional theory (DFT). These studies have provided insights into the optimized geometries, vibration frequencies, and molecular electrostatic potential (MEP) of these compounds (Li et al., 2013).
Chemical Reactions and Properties
4-Aminoantipyrine participates in several chemical reactions, including oxidative coupling with hydroxy derivatives of benzene, influenced by the pH and hydronium ion concentration. These reactions have significant implications for analytical applications, such as the determination of phenols in water (Faust & Mikulewicz, 1967).
Physical Properties Analysis
The physical properties of 4-aminoantipyrine derivatives, such as melting points, solubilities, and spectroscopic characteristics, have been investigated to understand their chemical behavior and potential applications. For example, the synthesis and characterization of 4-(2'-hydroxybenzmethylene)Aminoantipyrine provided data on its composition, structure, melting point, and solubilities (Yang Ya-ting, 2004).
Chemical Properties Analysis
The chemical properties of 4-aminoantipyrine, such as its ability to form Schiff bases and participate in proton-transfer complexes, have been extensively studied. These studies have revealed its interactions with various compounds and metals, offering insights into its potential applications in analytical chemistry, environmental monitoring, and pharmaceutical research (Issa et al., 2005).
Scientific Research Applications
Interaction with Proteins
4-Aminoantipyrine (AAP) has been studied for its interaction with proteins, particularly bovine serum albumin (BSA). Spectroscopic techniques and molecular modeling have shown that AAP effectively quenches the intrinsic fluorescence of BSA via static quenching. This interaction, occurring spontaneously on subdomain IIIA of BSA through electrostatic forces, leads to conformational changes in BSA and exposes internal hydrophobic regions (Teng et al., 2011).
Analytical Chemistry
AAP has been used in analytical chemistry, such as in the colorimetric determination of propoxur in pesticide formulations and water samples. This method involves the reaction of AAP with hydrolyzed pesticide products in the presence of an oxidizing agent, allowing for absorbance measurement (Venkateswarlu & Seshaiah, 1995).
Environmental Monitoring
In environmental monitoring, AAP's interaction with various hydroxy derivatives of benzene has been examined. This study highlights the influence of hydronium ion concentration on the absorptivity of AAP, offering insights into the limitations and potential advantages of its analytical application for phenol determination in water and wastewater (Faust & Mikulewicz, 1967).
Metal Complexes and Schiff Bases
AAP's ability to form Schiff bases and metal complexes with transition metals and lanthanides has been recognized for various applications. These include corrosion inhibition, energy harvesting, antimicrobial, anti-inflammatory, antioxidant, cytotoxicity, anti-convulsant, anthelmintic activity, analgesic, antipyretic, DNA binding and cleavage (Sakthivel et al., 2020).
Chromogenic Agent
AAP has been studied as a chromogenic agent for aromatic amine determination in water, demonstrating its potential for colorimetric sensing applications (El-Dib et al., 1975).
Antioxidant and Anticancer Activities
AAP derivatives have shown significant potential in the medical field. Pyrazolone derivatives synthesized from AAP were evaluated as anticancer agents against breast cancer cell lines, demonstrating promising activities (Ghorab et al., 2014).
Environmental Toxicity Evaluation
To evaluate the environmental toxicity of AAP, its effects on the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD) were explored. This study provides insights into the toxic mechanism of AAP with enzymes, which is crucial for understanding its environmental impact (Teng & Liu, 2013).
Nanoparticle Synthesis
AAP has been used in the synthesis of gold nanoparticles (AuNPs), acting as a reducing and capping agent. This application is notable in the colorimetric sensing of triptan-family drugs in pharmaceutical samples, illustrating AAP's role in nanotechnology (Rawat et al., 2014).
Visual Detection in Water Samples
AAP-loaded polylactic acid electrospun membranes were developed for the rapid visualization and detection of pentachlorophenol in water samples. This innovative approach underlines AAP's potential in materials science and environmental monitoring (Liu et al., 2022).
Schiff Base Analogues for Bioactivity
Schiff base analogues of AAP have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This highlights AAP's significance in the development of new compounds with potential therapeutic benefits (Alam et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCVCWALGRUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066769 | |
Record name | 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoantipyrine hydrochloride | |
CAS RN |
22198-72-7 | |
Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22198-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoantipyrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminoantipyrine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMPYRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7WGH82I6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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